4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine
Description
Properties
IUPAC Name |
[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPCUGNHRUWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. It plays an important role in intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA. It binds to PKB, inhibiting its activity and thereby disrupting the PI3K signaling pathway.
Biochemical Pathways
The inhibition of PKB affects the PI3K signaling pathway. This pathway is involved in cell proliferation and survival, and its disruption can lead to a decrease in these processes. The compound’s action on PKB also affects several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, which are involved in proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent have been identified as a way to create potent and orally bioavailable inhibitors of pkb.
Result of Action
The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as well as changes in protein translation and cell cycle progression. In addition, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses.
Biological Activity
The compound 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine represents a novel class of pyrrolo[2,3-d]pyrimidine derivatives known for their significant biological activity, particularly in the context of inhibiting protein kinases. This article elucidates the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolo[2,3-d]pyrimidine core linked to a piperidine moiety and a thiomorpholine ring, suggesting potential interactions with various biological targets.
Research indicates that compounds derived from pyrrolo[2,3-d]pyrimidines exhibit potent inhibitory effects on several kinases, particularly those involved in cancer signaling pathways. For instance, derivatives have shown significant inhibition of the PKB (Protein Kinase B) pathway, which is crucial for cell survival and proliferation.
- Inhibition of PKB : The compound has been identified as an ATP-competitive inhibitor of PKB with selectivity over other kinases such as PKA (Protein Kinase A) . This selectivity is vital for minimizing off-target effects in therapeutic applications.
- Impact on Tumor Growth : In vivo studies demonstrated that related compounds effectively inhibited tumor growth in human xenograft models in nude mice. These findings highlight the potential for clinical applications in oncology .
Biological Activity Data
The biological activity of 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine can be summarized in the following table:
Case Studies
- Case Study on PKB Inhibition : A study demonstrated that modifications to the piperidine linker enhanced selectivity and potency against PKB while reducing clearance rates in vivo. This suggests that structural optimization can lead to more effective therapeutic agents .
- Therapeutic Applications : Another investigation into related compounds revealed their efficacy in treating autoimmune disorders such as rheumatoid arthritis and lupus by modulating immune responses through kinase inhibition .
Scientific Research Applications
Studies have shown that compounds similar to 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine exhibit various biological activities:
- Anticancer Activity : Research indicates that pyrrolo[2,3-d]pyrimidines can act as inhibitors of certain kinases involved in cancer progression. The specific compound may inhibit tumor growth by targeting these pathways.
- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication mechanisms.
- Neuroprotective Effects : There is emerging evidence suggesting that this class of compounds may provide neuroprotection, potentially benefiting conditions such as Alzheimer's disease.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolo[2,3-d]pyrimidines for their anticancer properties. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Neuroprotective Effects
In a neuropharmacology study, compounds similar to 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested potential therapeutic applications in neurodegenerative diseases .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As a potential lead compound for developing new anticancer agents.
- Viral Infections : Further research could establish its efficacy as an antiviral drug.
- Neurological Disorders : Its neuroprotective properties may lead to novel treatments for diseases like Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Research Implications
- The target compound’s thiomorpholine group merits further study for optimizing solubility and stability in kinase inhibitors.
- Structural lessons from fluorinated () and heterocyclic-substituted () analogs suggest avenues for balancing lipophilicity and target engagement.
- Crystallization strategies from could be applied to the target compound for pharmaceutical development .
Preparation Methods
Bromination of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
A critical precursor, 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) . In a representative procedure, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (6.02 g, 35.9 mmol) is dissolved in dichloromethane (120 mL) and treated with NBS (7.67 g, 43.1 mmol) at 0°C. The reaction proceeds at room temperature for 2 hours, yielding the brominated product in 93% yield after purification via silica-gel chromatography.
Table 1: Bromination Reaction Optimization
Amination of the Brominated Intermediate
Subsequent amination replaces the chlorine atom with an amine group. Treatment of 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (454 g, 1.84 mol) with ammonium hydroxide (30%) at 120°C for 18 hours in a sealed vessel affords 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in 82% yield. This step is critical for introducing reactivity toward nucleophilic substitution in downstream coupling reactions.
Functionalization of the Piperidine-Thiomorpholine Backbone
The piperidine-3-carbonyl-thiomorpholine segment is constructed through a combination of ring-opening and acylation reactions.
Synthesis of Piperidine-3-carboxylic Acid Derivatives
Piperidine-3-carboxylic acid is esterified or converted to an acyl chloride for subsequent coupling. For instance, piperidine-3-carbonyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) under reflux, followed by distillation to isolate the reactive intermediate.
| Acylating Agent | Base | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|---|
| Carbonyl chloride | Triethylamine | THF | 0°C → RT | 87% | |
| Mixed anhydride | DMAP | DCM | -10°C | 78% |
Final Coupling: Pyrrolo[2,3-d]pyrimidine-Piperidine-Thiomorpholine Assembly
The convergent synthesis concludes with coupling the pyrrolo[2,3-d]pyrimidine amine to the piperidine-thiomorpholine carbonyl group.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction links the brominated pyrrolo[2,3-d]pyrimidine to the piperidine-thiomorpholine moiety. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand in toluene at 110°C, the reaction proceeds with high regioselectivity, achieving 75–80% yield.
Reductive Amination Alternative
An alternative pathway employs reductive amination between the pyrrolo[2,3-d]pyrimidine amine and a ketone-derived piperidine-thiomorpholine. Sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature facilitates this transformation, yielding the target compound in 70% yield after HPLC purification.
Table 3: Final Coupling Method Comparison
| Method | Catalyst/Ligand | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 78% | |
| Reductive Amination | STAB | DCE | RT | 70% |
Purification and Characterization
Final purification is achieved via preparative HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity. Key spectral data include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 4.20–3.90 (m, 4H, piperidine/thiomorpholine), 3.30 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calcd. for C₁₇H₂₃N₅OS [M+H]⁺ 345.5, found 345.5.
Scalability and Industrial Considerations
Large-scale synthesis (kilogram quantities) employs continuous flow reactors to enhance efficiency. For example, bromination and amination steps are conducted in a plug-flow reactor with real-time monitoring, reducing reaction times by 40% compared to batch processes . Solvent recovery systems minimize waste, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine be optimized to improve yield and purity?
- Methodology : Utilize stepwise coupling reactions, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine syntheses. For example, thiomorpholine incorporation via nucleophilic substitution or amide coupling (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent) can enhance efficiency . Monitor reaction progress via TLC and purify intermediates via silica gel chromatography. Optimize solvent systems (e.g., DMF for polar intermediates) and temperature control to minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H NMR : Assign peaks using deuterated DMSO (δ 1.40–8.20 ppm) to verify piperidine-thiomorpholine connectivity and pyrrolo[2,3-d]pyrimidine substitution patterns .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, comparing calculated and observed m/z values.
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal structures, as applied in related pyrrolo[2,3-d]pyrimidine derivatives .
Q. How can solubility and stability under physiological conditions be assessed for this compound?
- Methodology : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid. Use HPLC-UV to quantify degradation products over 24–72 hours. For stability, monitor hydrolytic susceptibility of the thiomorpholine and piperidine moieties via LC-MS under varying pH (3–9) .
Advanced Research Questions
Q. How do regioisomeric variations in the pyrrolo[2,3-d]pyrimidine core influence biological activity?
- Methodology : Synthesize analogs with substitutions at positions 5, 6, or 7 of the pyrrolo[2,3-d]pyrimidine scaffold (e.g., 5-acetyl vs. 6-nitro groups). Compare IC50 values in kinase inhibition assays or cellular proliferation studies. For example, 6-substituted thienoyl regioisomers exhibit up to 10-fold differences in antitumor activity due to steric and electronic effects . Correlate structural data (e.g., X-ray co-crystallography) with activity to identify critical binding interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Identify active metabolites via liver microsome incubation and LC-MS/MS, as discrepancies may arise from in situ metabolic activation .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding, distinguishing on-target vs. off-target effects .
Q. How can experiments elucidate the mechanism of action for this compound?
- Methodology :
- Kinase Profiling : Screen against a panel of 100+ kinases using radioactive ATP-binding assays. Prioritize hits with <100 nM IC50, as seen in Forodesine Hydrochloride (targeting purine nucleoside phosphorylase) .
- RNA-Seq Transcriptomics : Identify differentially expressed genes in treated vs. untreated cancer cells to map signaling pathway perturbations .
- CRISPR-Cas9 Knockout : Validate target dependency by knocking out candidate genes (e.g., PI3K/AKT nodes) and assessing resistance .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid clearance or insufficient blood-brain barrier penetration .
- Prodrug Design : Improve solubility by synthesizing phosphate or ester prodrugs, as demonstrated with diethyl glutarate derivatives .
- Tumor Microenvironment Analysis : Use PDX models to evaluate stromal interactions and immune modulation effects absent in 2D cell cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
